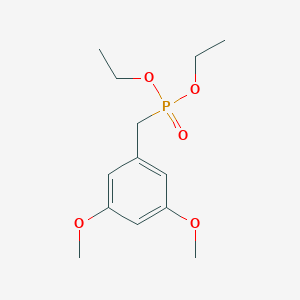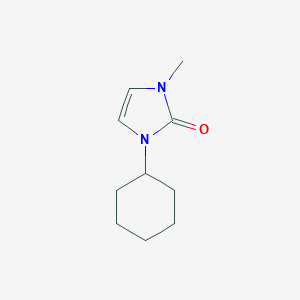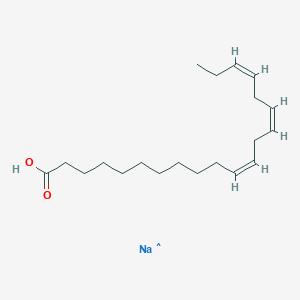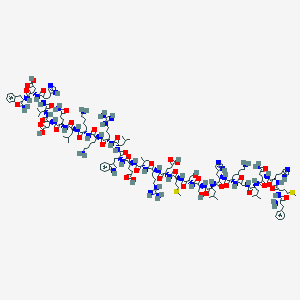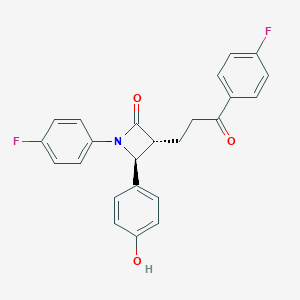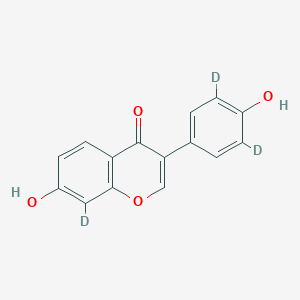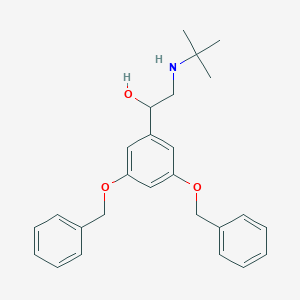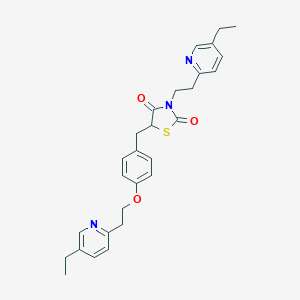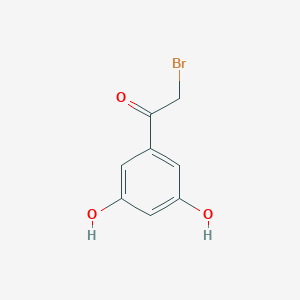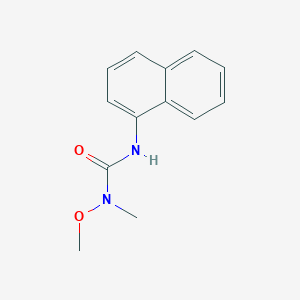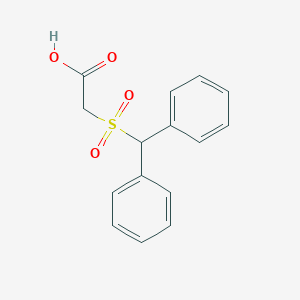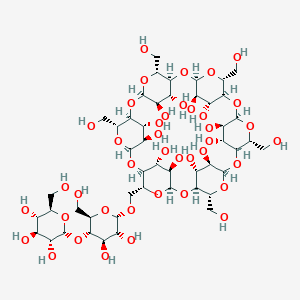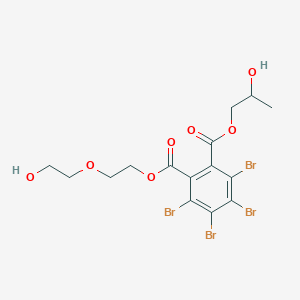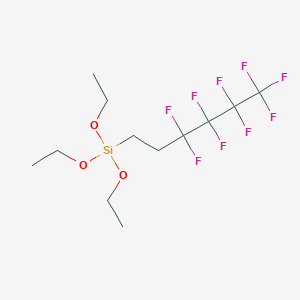
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silan
Übersicht
Beschreibung
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane is an organosilicon compound with the chemical formula C12H19F9O3Si. It is a colorless to almost colorless clear liquid that is highly reactive and has a low boiling point . This compound is known for its unique properties, including its ability to form water-resistant coatings and improve the wettability, water resistance, and chemical resistance of materials[2][2].
Wissenschaftliche Forschungsanwendungen
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane has a wide range of scientific research applications:
Surface Modification: Used to improve the wettability, water resistance, and chemical resistance of materials[][2].
Organic Synthesis: Acts as a reagent for various organic synthesis reactions.
Medical Applications: Utilized in drug delivery systems, tissue engineering, and as a biocompatible material for implants.
Industrial Applications: Employed in the production of water-resistant coatings, surfactants, and dispersants for coatings and inks[][2].
Wirkmechanismus
Target of Action
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane, also known as NONAFLUOROHEXYLTRIETHOXYSILANE, is primarily targeted at surfaces where it is applied. It acts as a surface modifier, improving the wettability, water resistance, and chemical resistance of the material .
Mode of Action
The compound interacts with its target by forming a water-resistant coating on the surface of the material . This is achieved through the formation of covalent bonds between the silane and the surface, resulting in a change in the surface properties.
Pharmacokinetics
It’s important to note that the compound reacts slowly with moisture/water , which could influence its behavior in humid environments.
Result of Action
The primary result of the compound’s action is the creation of a water-resistant, chemically resistant surface. This can be beneficial in a variety of applications, such as in the creation of waterproof coatings for various materials .
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its efficacy . Additionally, the compound’s effectiveness can be influenced by the specific characteristics of the surface it is applied to, such as its chemical composition and texture.
Vorbereitungsmethoden
The preparation of Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane typically involves the reaction of nonafluorohexanol with triethoxychlorosilane . The specific preparation process requires strict control of reaction conditions and operating methods to ensure high purity and yield . Industrial production methods often involve large-scale synthesis under controlled environments to maintain the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: Can react with nucleophiles to replace the ethoxy groups.
Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Vergleich Mit ähnlichen Verbindungen
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane can be compared with other similar compounds such as:
Trimethoxy(1H,1H,2H,2H-nonafluorohexyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxy(1H,1H,2H,2H-perfluorohexyl)silane: Similar in structure but with a fully fluorinated hexyl group.
The uniqueness of Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F9O3Si/c1-4-22-25(23-5-2,24-6-3)8-7-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIKUOULKCEZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F9O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102390-98-7 | |
| Record name | Nonafluorohexyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102390-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane utilized in enhancing photodynamic therapy?
A1: Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane (TFS) plays a crucial role in enhancing oxygen availability for photodynamic therapy (PDT) []. In the study by , researchers incorporated TFS into a mesoporous silicon layer alongside the photosensitizer Chlorin e6 (Ce6). This Ce6/TFS@mSiO2 layer, when irradiated with 671 nm light, leads to elevated singlet oxygen (1O2) production due to the oxygen-carrying capacity of TFS. This increased oxygen concentration within the tumor microenvironment enhances the efficacy of PDT by promoting cell death through reactive oxygen species (ROS).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


